

An In-depth Technical Guide on 4-Amino-3-(trifluoromethoxy)benzonitrile

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Compound of Interest

Compound Name: 4-Amino-3-(trifluoromethoxy)benzonitrile

Cat. No.: B067731

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Introduction

4-Amino-3-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound. This technical guide provides a summary of its chemical structure and predicted properties. It is important to note that publicly available experimental data on this specific compound is limited. Much of the detailed experimental information, such as spectroscopic data and biological activity, remains uncharacterized in scientific literature.

Chemical Structure and Identification

The core structure of **4-Amino-3-(trifluoromethoxy)benzonitrile** consists of a benzonitrile ring substituted with an amino group at the 4th position and a trifluoromethoxy group at the 3rd position.

Identifier	Value
Molecular Formula	C8H5F3N2O[1]
SMILES	<chem>C1=CC(=C(C=C1C#N)OC(F)(F)F)N</chem> [1]
InChI	InChI=1S/C8H5F3N2O/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3H,13H2[1]
InChIKey	QNJPSMLILRHZOW-UHFFFAOYSA-N[1]
Monoisotopic Mass	202.0354 Da[1]

Physicochemical Properties

Detailed experimental physicochemical data such as melting point, boiling point, and solubility for **4-Amino-3-(trifluoromethoxy)benzonitrile** are not readily available in the surveyed literature.

Spectroscopic Data

No experimental spectroscopic data, including NMR, IR, or mass spectrometry, for **4-Amino-3-(trifluoromethoxy)benzonitrile** has been found in public databases. However, predicted mass spectrometry data is available.[1]

Predicted Mass Spectrometry Data (Collision Cross Section)[1]

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	203.04268	137.1
[M+Na] ⁺	225.02462	147.8
[M-H] ⁻	201.02812	136.7
[M+NH ₄] ⁺	220.06922	153.9
[M+K] ⁺	240.99856	145.1
[M+H-H ₂ O] ⁺	185.03266	122.9
[M+HCOO] ⁻	247.03360	154.5
[M+CH ₃ COO] ⁻	261.04925	197.7
[M+Na-2H] ⁻	223.01007	142.0
[M] ⁺	202.03485	128.0
[M] ⁻	202.03595	128.0

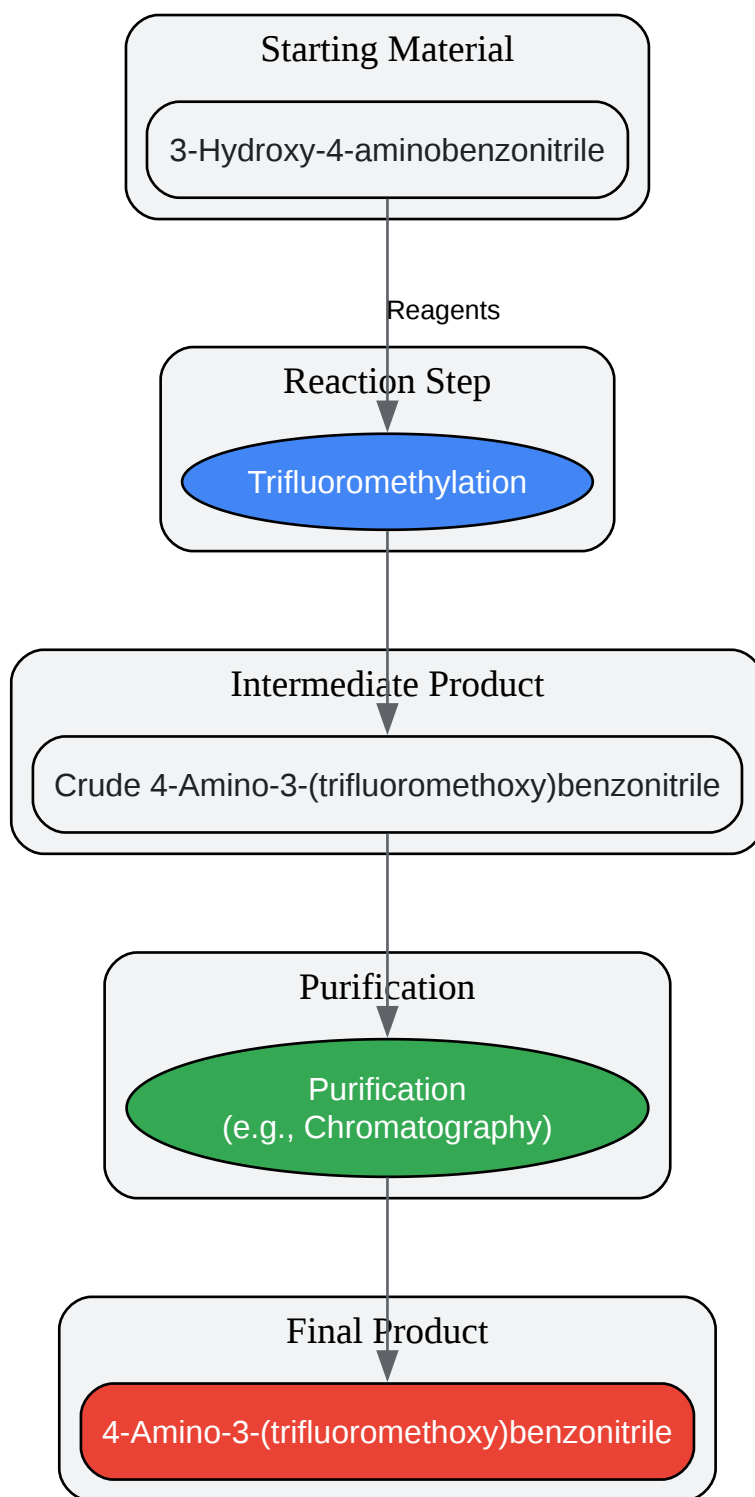
Experimental Protocols

Detailed, validated experimental protocols for the synthesis of **4-Amino-3-(trifluoromethoxy)benzonitrile** are not available in the reviewed scientific literature. However, a hypothetical synthetic route can be proposed based on established organic chemistry principles, potentially starting from a commercially available precursor like 3-hydroxy-4-aminobenzonitrile.

Hypothetical Synthesis Workflow

This conceptual protocol has not been experimentally validated and would require optimization.

- **Trifluoromethylation:** The hydroxyl group of 3-hydroxy-4-aminobenzonitrile could be converted to a trifluoromethoxy group. This can be a challenging transformation and may require specialized reagents.
- **Purification:** The resulting **4-Amino-3-(trifluoromethoxy)benzonitrile** would then be purified using standard techniques such as column chromatography or recrystallization.



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Caption: Hypothetical synthesis workflow for **4-Amino-3-(trifluoromethoxy)benzonitrile**.

Biological Activity and Signaling Pathways

There is no information available in the surveyed literature regarding the biological activity, mechanism of action, or any associated signaling pathways for **4-Amino-3-(trifluoromethoxy)benzonitrile**. Research into compounds with similar structures, such as those with trifluoromethyl groups, suggests potential applications in pharmaceuticals and agrochemicals due to enhanced biological activity and lipophilicity.[2][3] However, these are general trends and have not been specifically demonstrated for the title compound.

Conclusion

4-Amino-3-(trifluoromethoxy)benzonitrile is a chemical compound for which structural and predicted mass spectrometry data are available. However, a comprehensive understanding of its chemical and biological properties is hampered by the lack of published experimental studies. Further research is required to synthesize and characterize this molecule to determine its physicochemical properties, spectroscopic profile, and potential biological activities.

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